1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS No.: 1207037-18-0
Cat. No.: VC7188347
Molecular Formula: C20H16FN3O2S
Molecular Weight: 381.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207037-18-0 |
|---|---|
| Molecular Formula | C20H16FN3O2S |
| Molecular Weight | 381.43 |
| IUPAC Name | 1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
| Standard InChI | InChI=1S/C20H16FN3O2S/c1-3-24-11-16(18(25)15-10-13(21)6-9-17(15)24)20-22-19(23-26-20)12-4-7-14(27-2)8-5-12/h4-11H,3H2,1-2H3 |
| Standard InChI Key | GTOGLMHNIADYQS-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a quinoline backbone substituted at positions 1, 3, and 6. The quinoline nucleus is fused with a benzene ring and a pyridine ring, providing π-conjugation essential for electronic interactions . Key substituents include:
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1-Ethyl group: Enhances lipophilicity and metabolic stability.
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6-Fluoro atom: Introduces electronegativity, influencing binding affinity to biological targets.
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3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl: A heterocyclic oxadiazole moiety linked to a methylthio-phenyl group, contributing to steric bulk and hydrogen-bonding potential.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1207037-18-0 |
| Molecular Formula | C₂₀H₁₆FN₃O₂S |
| Molecular Weight | 381.43 g/mol |
| IUPAC Name | 1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Electronic and Steric Features
The fluorine atom at position 6 induces electron-withdrawing effects, polarizing the quinoline ring and enhancing dipole interactions . The oxadiazole ring’s nitrogen atoms act as hydrogen-bond acceptors, while the methylthio group provides sulfur-based nucleophilicity, critical for enzyme inhibition .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
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Quinoline Core Formation:
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Oxadiazole Ring Construction:
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Final Functionalization:
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Ethylation at position 1 employs ethyl bromide in the presence of a base (e.g., K₂CO₃).
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Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 6-Fluoro-4-quinolinone | Core scaffold |
| 3-Carboxyquinolinone | Oxadiazole precursor |
| 4-(Methylthio)benzamide | Oxadiazole substituent source |
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity. Structural validation employs:
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IR Spectroscopy: C=O stretch at 1,670–1,630 cm⁻¹; N–H stretch at 3,350–3,100 cm⁻¹ .
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NMR: ¹H NMR signals at δ 7.14–7.78 ppm (aromatic protons), δ 3.8 ppm (methylene protons) .
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Mass Spectrometry: Molecular ion peak at m/z 381.43.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
While solubility data remain unpublished, structural analogs suggest moderate solubility in DMSO and ethanol but limited aqueous solubility due to the hydrophobic oxadiazole and ethyl groups . The compound’s stability under physiological conditions is under investigation.
ADME Properties
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Absorption: High membrane permeability predicted via the Lipinski Rule of Five (molecular weight <500, LogP ~3.2) .
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Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the methylthio group .
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Excretion: Renal clearance anticipated due to moderate polarity.
Biological Activities and Mechanisms
Anticancer Activity
Fluorinated quinolines disrupt topoisomerase II and protein kinase signaling . The oxadiazole moiety in this compound may chelate metal ions in enzyme active sites, akin to EP2210607B1, a patented quinoline derivative with IC₅₀ values <10 nM in breast cancer models .
Other Therapeutic Applications
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Antitubercular: Benzimidazole-quinoline conjugates inhibit Mycobacterium tuberculosis H37Rv (MIC: 0.5–2 µg/mL) .
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Antifungal: Thioether groups disrupt fungal ergosterol biosynthesis.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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In Vivo Efficacy Trials:
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Evaluate pharmacokinetics in murine models of infection and cancer.
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Formulation Development:
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Design nanoemulsions or liposomes to improve aqueous solubility.
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